molecular formula C8H9N3O4 B2691023 1-Methoxy-3-(2-nitrophenyl)urea CAS No. 326907-96-4

1-Methoxy-3-(2-nitrophenyl)urea

Cat. No. B2691023
CAS RN: 326907-96-4
M. Wt: 211.177
InChI Key: QPBOEKIIFJJVDJ-UHFFFAOYSA-N
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Description

“1-Methoxy-3-(2-nitrophenyl)urea” is a chemical compound with the molecular formula C8H9N3O4 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .


Synthesis Analysis

The synthesis of N-substituted ureas, which includes “1-Methoxy-3-(2-nitrophenyl)urea”, can be achieved by a nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the use of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol as a starting material .


Molecular Structure Analysis

The molecule contains a total of 24 bonds, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 hydroxylamine (aliphatic), and 1 nitro group .

Scientific Research Applications

Nature of Urea-Fluoride Interaction

Research has shown that certain urea derivatives, such as 1,3-bis(4-nitrophenyl)urea, can interact through hydrogen bonding with various anions in solution, leading to the formation of complexes. These interactions are crucial for understanding the chemical behavior of urea derivatives in various solvents and could be relevant for applications in anion recognition and sensing technologies. The study by Boiocchi et al. (2004) highlights the interaction between urea derivatives and fluoride ions, which first establish a hydrogen-bonding interaction and then induce urea deprotonation upon the addition of a second fluoride equivalent. This interaction mechanism is significant for designing chemical sensors and understanding the reactivity of urea derivatives in chemical synthesis (Boiocchi et al., 2004).

Hydrogen Bonding and Deprotonation Equilibria

Further extending the study of urea derivatives, Pérez-Casas and Yatsimirsky (2008) explored the hydrogen bonding and deprotonation equilibria between anions and various urea/thiourea derivatives. Their work provides detailed insights into the chemical interactions that govern the behavior of these compounds in different solvents. Such knowledge is essential for applications in chemical catalysis, environmental sensing, and the development of novel materials with specific interaction properties with anions (Pérez-Casas & Yatsimirsky, 2008).

Interaction with DNA

The interaction of urea derivatives with biological macromolecules is another area of significant interest. Ajloo et al. (2015) investigated the interaction of new tetradentate Schiff bases containing N2O2 donor atoms, derived from urea, with calf thymus DNA. Their findings revealed that these Schiff bases bind to DNA in an intercalative mode, which is a crucial mechanism for the development of new therapeutic agents and the study of DNA interactions. Such research contributes to the understanding of how synthetic molecules can influence biological processes and the development of novel drug candidates (Ajloo et al., 2015).

Anion Recognition Properties

The synthesis and characterization of substituted phenyl urea and thiourea silatranes provide insights into the anion recognition properties of these compounds. Singh et al. (2016) detailed the photophysical and theoretical studies on these compounds, highlighting their potential in developing new materials for sensing applications. Understanding the interaction between these silatranes and various anions can lead to the creation of sensitive and selective sensors for environmental monitoring and diagnostic applications (Singh et al., 2016).

Nonlinear Optical Properties

The study of nonlinear optical properties of novel compounds is essential for the development of new materials for photonics applications. Maidur et al. (2017) reported on a chalcone derivative, showcasing its potential for use in optical devices. The understanding of such properties is crucial for the advancement of optical technologies, including laser systems, optical communication, and information processing (Maidur et al., 2017).

properties

IUPAC Name

1-methoxy-3-(2-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-15-10-8(12)9-6-4-2-3-5-7(6)11(13)14/h2-5H,1H3,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBOEKIIFJJVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-3-(2-nitrophenyl)urea

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